H-Gly-Ala-Leu-OH: Pepsin Digestion Indicator vs. Comparator Tripeptide Substrates
H-Gly-Ala-Leu-OH is specifically validated as an indicator for monitoring pepsin digestion . While other tripeptides (e.g., Ala-Ile-Ala, Ala-Ala-Leu) are also generated during proteolysis, H-Gly-Ala-Leu-OH serves as a defined standard for tracking digestion progression and peptide bond specificity. The compound exhibits a consistent bitter taste threshold of 50–100 μM/mL, which differs from other pepsin-derived tripeptides such as Leu-Val-Leu (threshold 1.5–2.5 μM/mL) and Leu-Pro-Phe-Asn-Gln-Leu (threshold 0.1–0.2 μM/mL) [1]. This quantified sensory threshold provides a reproducible benchmark for digestion assays.
| Evidence Dimension | Taste threshold for bitter peptide sensing (Pepsin digest) |
|---|---|
| Target Compound Data | 50–100 μM/mL |
| Comparator Or Baseline | Ala-Ile-Ala: 50–100 μM/mL; Ala-Ala-Leu: 50–100 μM/mL; Leu-Val-Leu: 1.5–2.5 μM/mL; Leu-Pro-Phe-Asn-Gln-Leu: 0.1–0.2 μM/mL |
| Quantified Difference | Threshold approximately 20- to 100-fold higher than Leu-Val-Leu and Leu-Pro-Phe-Asn-Gln-Leu |
| Conditions | Pepsin hydrolysis of zein; sensory analysis (μM/mL) |
Why This Matters
Confirms that H-Gly-Ala-Leu-OH is a defined, moderate-potency standard for bitterness evaluation in proteolysis studies, enabling reproducible comparison across experiments.
- [1] Wieser, H., Belitz, H. D. (1976). Bittere Peptide aus dem Maisprotein Zein durch Hydrolyse mit Pepsin. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 160(2), 131-142. View Source
